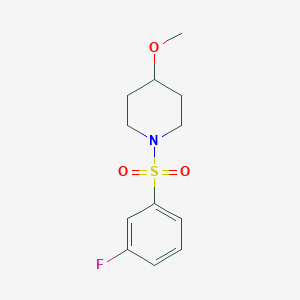![molecular formula C13H17N5O2S B6444550 N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2548976-96-9](/img/structure/B6444550.png)
N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is related to a class of molecules that have been studied for their anti-tubercular activity . These molecules are derivatives of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , play a crucial role in drug development. Researchers explore their potential as building blocks for constructing novel pharmaceutical agents. The cyclopropanesulfonamide moiety adds structural diversity, potentially enhancing drug interactions with biological targets. Scientists investigate the synthesis of modified piperidines to optimize pharmacokinetics, bioavailability, and therapeutic efficacy .
Antiproliferative Activity
The compound’s unique structure may contribute to antiproliferative effects. Researchers have synthesized related 3-cyanopyridine derivatives and evaluated their activity against cancer cells. Investigating the impact of the piperidine ring on cytotoxicity could provide valuable insights for developing targeted anticancer agents .
Anti-Tubercular Activity
Given the global health challenge posed by tuberculosis, novel anti-tubercular agents are urgently needed. Researchers have designed and synthesized substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The cyclopropanesulfonamide scaffold may contribute to antimycobacterial properties .
Safety and Hazards
properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-8-12-13(16-6-5-15-12)18-7-1-2-10(9-18)17-21(19,20)11-3-4-11/h5-6,10-11,17H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHQZOJGFJPMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444472.png)
![N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444478.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6444486.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444495.png)
![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444504.png)
![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)
![5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6444518.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444545.png)
![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)
![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)